molecular formula C15H9F3N2O B6602643 2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One CAS No. 83800-83-3

2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One

Cat. No. B6602643
CAS RN: 83800-83-3
M. Wt: 290.24 g/mol
InChI Key: LSKQRMBPLLMJRR-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One (TFQ) is a small molecule with a wide range of potential applications in the fields of science and medicine. It is a heterocyclic compound containing a ring of five atoms and a nitrogen atom. TFQ has been used in a variety of research studies, including those related to drug development, due to its unique properties.

Scientific Research Applications

Synthesis and Pharmacological Investigations

  • Synthesis of Novel Derivatives : Research has led to the synthesis of novel 2-phenylquinazolin-4(3H)-one derivatives, with 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One being a key compound. These compounds have been characterized using techniques like FT-IR, 1H NMR, mass spectroscopy, and elemental analysis (Saravanan, Alagarsamy, & Dinesh Kumar, 2014).

  • Analgesic and Anti-inflammatory Activities : Derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One have shown promising analgesic, anti-inflammatory, and antimicrobial activities. Biological studies have indicated the potential of these compounds in medical applications, particularly in pain management and inflammation control (Saravanan, Alagarsamy, & Dinesh Kumar, 2013).

Synthesis of Specific Compounds

  • Creation of Morpholino Derivative : A specific compound, 7-Morpholino-2-[4-(Trifluoromethyl)Phenyl]Quinazolin-4(3H)-One, was synthesized through a condensing reaction involving 2-amino-4-chlorobenzamide and 4-(trifluoromethyl) benzoyl chloride. This process highlights the chemical versatility and potential for creating various derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One (Xu Li-feng, 2011).

  • Spectral Characterization of Derivatives : Novel derivatives of 2-[4-(Trifluoromethyl)phenyl]-3H-Quinazolin-4-One were characterized using spectroscopy methods. Some derivatives demonstrated significant anti-inflammatory activity, showing the compound's potential for various biological applications (Mahmoud, Abou-Elmagd, Abdelwahab, & Soliman, 2013).

Biological Activities and Applications

  • Antimicrobial and Antiinflammatory Activities : Quinazolin-4-one derivatives, including those with the 2-[4-(Trifluoromethyl)phenyl] group, exhibited significant antibacterial, antifungal, and anti-inflammatory activities, comparable to standard drugs. These findings suggest their potential in therapeutic applications (Murti, Singh, & Pathak, 2011).

  • Anticonvulsant Properties : Some derivatives have shown promising results in anticonvulsant activity tests, indicating their potential use in treating epilepsy and related neurological disorders (Gupta, Kumar, Roy, Sharma, Ali, & Shamsuzzaman, 2013).

  • Antioxidant Properties : Investigations into the antioxidant properties of 2-substituted quinazolin-4(3H)-ones have been conducted, revealing the structure–antioxidant activity relationships of various substituents. This research aids in understanding the compound's potential in oxidative stress-related applications (Mravljak, Slavec, Hrast, & Sova, 2021).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)10-7-5-9(6-8-10)13-19-12-4-2-1-3-11(12)14(21)20-13/h1-8H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKQRMBPLLMJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30568961
Record name 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One

CAS RN

83800-83-3
Record name 2-[4-(Trifluoromethyl)phenyl]quinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30568961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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